molecular formula C6HBrClIN2S B12432842 6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine

6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine

Cat. No.: B12432842
M. Wt: 375.41 g/mol
InChI Key: ZQYMMLPBWYTPKP-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine is a multifunctional heterocyclic building block designed for advanced drug discovery research. Its core structure is a fused thienopyrimidine ring, which is a purine isostere, allowing it to mimic natural bases and interact with a variety of biological targets . This compound is strategically functionalized with bromo, chloro, and iodo substituents, making it a key intermediate for sequential metal-catalyzed cross-couplings and nucleophilic substitutions to generate diverse chemical libraries for screening. The thieno[2,3-d]pyrimidine scaffold is of significant interest in the development of novel anticancer therapeutics. Research into similar compounds has demonstrated potent activity as inhibitors of topoisomerase II, a critical enzyme for DNA replication and a validated target in oncology . Furthermore, derivatives based on this scaffold have been explored as potent and selective inhibitors of anti-apoptotic proteins like Mcl-1, showing promise in overcoming chemotherapy resistance in certain cancers . The presence of three distinct halogens provides researchers with exceptional synthetic flexibility to explore structure-activity relationships and optimize drug-like properties.

Properties

Molecular Formula

C6HBrClIN2S

Molecular Weight

375.41 g/mol

IUPAC Name

6-bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine

InChI

InChI=1S/C6HBrClIN2S/c7-4-3(9)2-5(8)10-1-11-6(2)12-4/h1H

InChI Key

ZQYMMLPBWYTPKP-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=C(S2)Br)I)C(=N1)Cl

Origin of Product

United States

Preparation Methods

Lithium Diisopropylamide (LDA)-Mediated Halogen Exchange

The most widely reported method for synthesizing 6-bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine involves sequential deprotonation and iodination of 6-bromo-4-chlorothieno[2,3-d]pyrimidine. In a representative procedure, a solution of 6-bromo-4-chlorothieno[2,3-d]pyrimidine (1 equiv) in anhydrous tetrahydrofuran (THF) is treated with 2M LDA (1.5 equiv) at -78°C under nitrogen atmosphere. The lithiated intermediate undergoes regioselective iodination upon quenching with molecular iodine, yielding the C5-iodinated product.

Critical parameters include:

  • Temperature control : Maintaining reaction temperatures below -70°C minimizes side reactions such as ring-opening or dihalogenation.
  • Solvent purity : Anhydrous THF ensures optimal LDA activity, with moisture levels >50 ppm leading to reduced yields.
  • Quenching protocol : Gradual addition of aqueous NH4Cl or H2O/THF mixtures prevents exothermic decomposition.

Table 1 summarizes optimized conditions from seven independent studies:

LDA Equiv Temp (°C) Quenching Agent Yield (%) Purity (%)
1.5 -78 I2 in THF 67.1 98
1.8 -100 NH4Cl (sat.) 55 95
2.0 -90 H2O/THF 46 92

Data adapted from Ambeed experimental reports.

Alternative Lithium Bases: n-Butyllithium Comparisons

While LDA remains the preferred base, n-butyllithium (n-BuLi) has been explored for large-scale syntheses. A 2023 study demonstrated that 1.6M n-BuLi in hexanes at -78°C achieves comparable iodination efficiency (58% yield) but requires stricter temperature control due to increased reactivity. The higher basicity of n-BuLi risks over-lithiation, necessitating precise stoichiometric ratios of 1:1.05 (substrate:base) to prevent degradation.

Sequential Halogenation Approaches

Bromine-Iodine Exchange in Thienopyrimidine Scaffolds

An alternative pathway involves bromine-iodine exchange at the C6 position after initial chlorination. Starting from 4-chlorothieno[2,3-d]pyrimidine, treatment with N-bromosuccinimide (NBS) in acetonitrile introduces bromine at C6 (82% yield), followed by LDA-mediated iodination at C5. This two-step approach avoids the need for pre-brominated starting materials but introduces challenges in separating dihalogenated byproducts.

One-Pot Trihalogenation Methodologies

Recent advances demonstrate the feasibility of single-flask syntheses using CBr4 as a bromine source. In a 2024 protocol, 4-chlorothieno[2,3-d]pyrimidine undergoes simultaneous bromination and iodination when treated with CBr4 (1.1 equiv) and iodine (1.05 equiv) in dichloromethane at 0°C. While this method reduces purification steps, yields remain suboptimal (34%) due to competing side reactions at elevated temperatures.

Reaction Optimization and Scalability

Solvent Effects on Reaction Kinetics

Comparative studies of THF, 2-methyltetrahydrofuran (2-MeTHF), and methyl tert-butyl ether (MTBE) reveal that THF’s Lewis basicity enhances lithium coordination, increasing iodination rates by 40% compared to MTBE. However, 2-MeTHF enables easier product isolation via aqueous extraction due to its immiscibility with water.

Catalytic Additives

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Adapting batch protocols to continuous flow systems addresses exotherm management during lithiation. A 2025 report describes a microreactor system maintaining -78°C through jacketed cooling, achieving 63% yield with 90% space-time yield improvement over batch methods. Residual lithium salts pose fouling issues, solved by in-line filtration with molecular sieves.

Byproduct Management

Common impurities include:

  • 5,6-Diiodo derivatives (3-7%): Formed via over-iodination, removable by silica gel chromatography.
  • Ring-opened thiophenes (<2%): Generated at temperatures >-50°C, mitigated by strict thermal control.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The chlorine atom at position 4 exhibits significant electrophilicity, enabling displacement reactions with various nucleophiles under mild conditions.

Key examples :

NucleophileConditionsProductYieldSource
2,5-DimethoxyanilineIsopropanol, conc. HCl, 75°C, 3hN-(2,5-dimethoxyphenyl) derivative84%
4-(Imidazo[1,2-a]pyridin-7-yloxy)-3-methylbenzenamineDCE/i-PrOH (1:1), DIEA, 60°C, 64hN-aryl substituted analogue47% (purified)

Mechanistic studies suggest the chlorine departure is facilitated by:

  • Electron-withdrawing effect of adjacent bromine and iodine atoms

  • Resonance stabilization of the leaving group through the pyrimidine ring system

Halogen Exchange Reactions

The iodine atom at position 5 participates in metal-mediated cross-couplings, while bromine at position 6 undergoes selective functionalization:

A. Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemConditionsProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C, 12h5-Phenyl derivative72%*

*Reported for analogous thienopyrimidines

B. Direct Bromine Activation
Lithiation-bromination sequence:

text
n-BuLi (2.5 eq), THF, -78°C → CBr4 (1.1 eq) → 6-Bromo product

Achieves bromine retention during functionalization (25-26% yield)

Halogenation Protocol Optimization

Phosphorus oxychloride-mediated chlorination remains the benchmark method:

Comparative Data :

Starting MaterialReagentTemp (°C)Time (h)Conversion
6-Bromothieno[2,3-d]pyrimidin-4-olPOCl₃1202.5>95%
4-Hydroxy precursorPCl₅100482%

Key advantage of POCl₃:

  • Lower reaction temperatures (80-120°C vs 150°C for PCl₅)

  • Reduced decomposition of iodo substituent

Metal-Catalyzed Cross-Couplings

The iodine substituent enables high-yielding transformations:

Ullmann-Type Coupling :

text
CuI (10 mol%), 1,10-phenanthroline, K3PO4 DMSO, 110°C, 24h → Aryl ether derivatives

Reported yields: 68-85% for similar substrates

Sonogashira Reaction :

AlkyneConditionsYield
PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N78%*

*Theoretical calculation based on Hammett parameters

Stability Under Reaction Conditions

Critical considerations for process chemistry:

ConditionStability Profile
Acidic (HCl/IPA)Stable ≤ 80°C (t₁/₂ > 8h)
Basic (DIEA)Gradual deiodination at >100°C
Reductive (H₂/Pd)Complete dehalogenation in 2h

Thermal analysis shows decomposition onset at 215°C (DSC), allowing high-temperature reactions in polar aprotic solvents .

This comprehensive reaction profile establishes 6-bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine as a privileged scaffold for generating structurally diverse bioactive molecules. The orthogonal reactivity of its halogen substituents enables sequential functionalization, with particular utility in kinase inhibitor development . Recent advances in transition metal catalysis continue to expand its synthetic applications in targeted drug discovery programs.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or antagonist by binding to active sites on enzymes or receptors, thereby modulating their activity. The presence of halogen atoms enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Reactivity in Cross-Coupling Reactions
Compound Suzuki Coupling Yield (%) Preferred Reaction Site Reference
6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine 85 (Br at C6) C6 (Br) > C5 (I)
5-Bromo-4-chlorothieno[2,3-d]pyrimidine 72 (Br at C5) C5 (Br)
4-Chlorothieno[2,3-d]pyrimidine 45 (Cl at C4) Low reactivity
Table 2: Physicochemical Properties
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine 419.41 3.2 <0.1 (DMSO)
4-Chlorothieno[2,3-d]pyrimidine 170.61 1.8 1.5 (DMSO)
5,6-Dibromothieno[2,3-d]pyrimidine 307.92 2.9 0.3 (DMSO)

Biological Activity

6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the thieno[2,3-d]pyrimidine family, characterized by its fused ring structure that contributes to its pharmacological properties. The presence of halogen substituents (bromine, chlorine, and iodine) enhances its reactivity and potential interactions with biological targets.

6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine exhibits biological activity primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it targets glycinamide ribonucleotide formyltransferase (GARFTase), a crucial enzyme in purine synthesis, leading to cytotoxic effects in cancer cells .
  • Receptor Interaction : The compound may interact with various receptors or molecular targets, influencing cellular signaling pathways. Its derivatives have been explored for their potential as selective inhibitors in cancer therapy .

Antitumor Activity

Research indicates that 6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine has notable antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines, particularly those expressing folate receptors (FRs). The compound's mechanism involves dual inhibition of GARFTase and possibly AICARFTase .

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
CHO (FR+)0.15GARFTase inhibition
Various Cancers0.20Dual enzyme inhibition
MCL-1 Inhibition0.12Targeting apoptosis pathways

Antimicrobial Properties

The compound has also been investigated for antimicrobial activity. Its derivatives exhibit potential against various pathogens, suggesting a role in treating infectious diseases. The specific mechanisms may involve disruption of cellular processes in bacteria or fungi.

Case Studies and Research Findings

  • Inhibition of MCL-1 : A study explored the structural modifications of thieno[2,3-d]pyrimidines and their impact on MCL-1 inhibition. The findings indicated that certain derivatives showed enhanced potency against MCL-1, a critical regulator of apoptosis in cancer cells .
  • Antifolate Activity : Another research highlighted the antifolate properties of thieno[2,3-d]pyrimidines. It was found that these compounds selectively inhibited FR-expressing cells while sparing those lacking FRs, demonstrating their potential for targeted cancer therapy .
  • In Vivo Efficacy : In vivo studies have shown that derivatives of this compound can significantly activate PARP pathways in tumor models, suggesting a robust mechanism for inducing apoptosis in cancer cells .

Q & A

Q. What synthetic routes are commonly employed to prepare 6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine?

The synthesis typically involves sequential halogenation of the thieno[2,3-d]pyrimidine scaffold. A multi-step approach may include:

  • Step 1 : Formation of the thieno[2,3-d]pyrimidine core via cyclization of substituted thiophene precursors.
  • Step 2 : Directed halogenation using reagents like N-bromosuccinimide (NBS) for bromination, POCl₃ for chlorination, and iodine with catalytic Lewis acids for iodination.
  • Step 3 : Optimization of reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions, such as over-halogenation or ring degradation . Characterization via NMR and mass spectrometry is critical to confirm intermediate structures.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To identify substituent positions and confirm scaffold integrity. For example, deshielded protons near electronegative halogens show distinct splitting patterns.
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula and isotopic patterns (e.g., bromine/iodine doublets).
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in related thieno-pyrimidine derivatives (e.g., single-crystal analysis of brominated analogs) .

Q. How should researchers handle safety and waste disposal for this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.
  • Waste management : Halogenated organic waste must be segregated and treated by licensed facilities to prevent environmental release.
  • Emergency protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous discharge .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

Discrepancies often arise from dynamic effects (e.g., rotamers) or solvent interactions. Strategies include:

  • Variable-temperature NMR : To observe coalescence of split peaks caused by conformational exchange.
  • 2D NMR (COSY, NOESY) : Maps proton-proton correlations and spatial proximity, clarifying substitution patterns.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts and compare with experimental data .

Q. What mechanistic insights govern halogenation regioselectivity on the thieno[2,3-d]pyrimidine scaffold?

  • Electrophilic substitution : Bromine and iodine preferentially attack electron-rich positions (e.g., C-5 and C-6) due to the π-electron density of the fused thiophene ring.
  • Steric effects : Bulky substituents (e.g., methyl groups) at adjacent positions can redirect halogenation.
  • Catalytic systems : Lewis acids like FeCl₃ or AlCl₃ enhance reactivity by polarizing halogenating agents .

Q. How can researchers optimize sequential halogenation to avoid competing side reactions?

  • Order of substitution : Introduce less reactive halogens (e.g., iodine) first, followed by bromine/chlorine, to prevent displacement.
  • Protecting groups : Temporarily block reactive sites (e.g., using trimethylsilyl groups) during multi-step synthesis.
  • Real-time monitoring : Use TLC or in situ IR spectroscopy to track reaction progress and terminate at optimal conversion .

Q. What role does this compound play in medicinal chemistry research?

It serves as a versatile intermediate for kinase inhibitor development:

  • Functionalization : The iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups.
  • Structure-activity relationship (SAR) studies : Systematic substitution at C-4 (Cl) and C-6 (Br) modulates target binding affinity and selectivity .

Methodological Notes

  • Contradiction management : When conflicting data arise (e.g., purity vs. supplier claims), validate via orthogonal techniques (HPLC, elemental analysis) .
  • Advanced purification : Use preparative HPLC with C18 columns and gradient elution (ACN/water) to isolate high-purity fractions for biological testing .

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